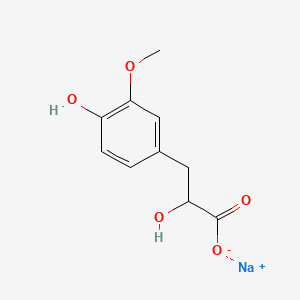

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate, also known as Sodium 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionate, is a chemical compound with the molecular formula C10H11NaO5 and a molecular weight of 234.18 g/mol . It is a white to almost white powder or crystal that is hygroscopic and should be stored under inert gas conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate typically involves the reaction of 4-Hydroxy-3-methoxybenzaldehyde with sodium hydroxide and lactic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization and ion exchange chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards its targets .

Comparación Con Compuestos Similares

Similar Compounds

- Sodium 2-Hydroxy-3-(4-hydroxyphenyl)propionate

- Sodium 2-Hydroxy-3-(3-methoxyphenyl)propionate

- Sodium 2-Hydroxy-3-(4-methoxyphenyl)propionate

Uniqueness

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties.

Actividad Biológica

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate, also known as sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate, is a sodium salt derived from 4-hydroxy-3-methoxycinnamic acid (HMCA). This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic health, antioxidant properties, and its interaction with gut microbiota. This article reviews the biological activity of this compound based on recent studies and findings.

| Property | Value |

|---|---|

| CAS Number | 77305-02-3 |

| Molecular Formula | C10H11NaO5 |

| Molecular Weight | 234.183 g/mol |

| Appearance | White-yellow crystalline powder |

| Purity | ≥99.0% (HPLC) |

Metabolic Effects

Recent studies have demonstrated that this compound exhibits significant metabolic benefits. Notably, it has been shown to improve insulin sensitivity and mitigate obesity-related complications induced by high-fat diets (HFD). The underlying mechanism involves the conversion of HMCA into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) by gut microbiota, which subsequently modulates metabolic pathways related to lipid metabolism and insulin regulation .

Gut Microbiota Interaction

The compound influences gut microbiota composition, promoting the growth of beneficial bacteria from the phylum Bacteroidetes while reducing Firmicutes populations. This modulation is crucial for maintaining metabolic homeostasis and preventing metabolic disorders such as obesity and type 2 diabetes .

Antioxidant Activity

This compound has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to reducing oxidative stress in various biological systems. The antioxidant properties are attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) .

Pharmacological Properties

The compound has been investigated for various pharmacological activities:

- Antiproliferative Effects : Studies indicate that chalcone derivatives, including this compound, exhibit antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : Research has shown that compounds similar to this compound possess antibacterial and antifungal properties, making them candidates for therapeutic agents against microbial infections .

Case Studies

- Metabolic Health Improvement : A study involving animal models demonstrated that dietary supplementation with HMCA led to a reduction in body weight and improvement in liver function markers associated with fatty liver disease. The conversion of HMCA to HMPA was pivotal in these outcomes, indicating a direct link between gut microbiota activity and metabolic health improvements .

- Antioxidant Efficacy : In vitro studies have shown that this compound significantly reduces oxidative stress markers in cultured cells exposed to oxidative agents. This suggests its potential utility in preventing oxidative damage in various diseases .

Propiedades

IUPAC Name |

sodium;2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSMFXPMZZSSK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659916 |

Source

|

| Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77305-02-3 |

Source

|

| Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.